2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazinone derivative characterized by a 1,4-benzoxazin-3-one core with substituents at positions 2 and 7. The 2,2-dimethyl groups enhance steric hindrance and electron-donating effects, while the 7-(2-methylpropyl) (isobutyl) substituent contributes to lipophilicity. This structural configuration influences its physicochemical properties and biological interactions, particularly in medicinal chemistry contexts such as anticancer research .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2,2-dimethyl-7-(2-methylpropyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H19NO2/c1-9(2)7-10-5-6-11-12(8-10)17-14(3,4)13(16)15-11/h5-6,8-9H,7H2,1-4H3,(H,15,16) |
InChI Key |
XHZHUVYAWODVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=C(C=C1)NC(=O)C(O2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Substitution reactions can introduce new functional groups into the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of benzoxazine derivatives.
Scientific Research Applications
2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on substituent effects, physicochemical properties, and biological activities of analogous benzoxazinone derivatives.
Substituent Variations and Structural Implications
Benzoxazinones exhibit diverse bioactivity depending on substituent type, position, and electronic effects. Key examples include:
*Calculated based on molecular formula (estimated C₁₄H₁₉NO₂).
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The target compound’s isobutyl and dimethyl groups increase lipophilicity, favoring membrane permeability, while bromo/nitro substituents (e.g., ) enhance electrophilicity and reactivity.
- Hydrogen-Bonding Capacity: Amino () and hydroxy () groups enable interactions with biological targets like DNA topoisomerases, unlike the hydrophobic isobutyl group in the target compound.
Physicochemical Properties
Critical properties such as solubility, stability, and logP vary significantly with substituents:
Implications:
- The target compound’s high logP suggests utility in lipid-rich environments (e.g., blood-brain barrier penetration).
- Polar derivatives (e.g., ) may exhibit better aqueous solubility for intravenous formulations.
Biological Activity
2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS Number: 1807596-73-1) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
- Molecular Formula : C₁₄H₁₉NO₂
- Molecular Weight : 233.31 g/mol
- Structure : The compound features a benzoxazine core which is significant for its biological activity.
Anticancer Activity
Recent studies indicate that benzoxazine derivatives exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma) with IC₅₀ values ranging from 7.84 to 16.2 µM . The mechanism of action appears to involve the inhibition of specific cellular pathways similar to those affected by isoflavones.
Anti-inflammatory and Analgesic Effects
Benzoxazines are also known for their anti-inflammatory properties. Research has highlighted the role of Mannich bases in exhibiting analgesic effects, suggesting that modifications to the benzoxazine structure may enhance these properties .
The biological activities of benzoxazines can often be attributed to their ability to interact with biological targets through various mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes critical for cancer cell proliferation.
- Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Certain structures promote programmed cell death in malignant cells.
Case Studies and Research Findings
Future Directions
Given the promising biological activities associated with benzoxazine derivatives, further research is warranted to:
- Explore structure-activity relationships (SAR) to optimize efficacy.
- Investigate potential applications in drug development for cancer therapy.
- Assess environmental impacts and agricultural applications as bio-pesticides or growth regulators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
